Oxilorphan
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Overview
Description
Oxilorphan is a synthetic opioid antagonist belonging to the morphinan family. It was developed as a potential treatment for opioid addiction but was never marketed. This compound acts as a μ-opioid receptor antagonist and a κ-opioid receptor partial agonist, exhibiting effects similar to naloxone .
Preparation Methods
Oxilorphan is synthesized through a series of chemical reactions involving morphinan derivatives. The synthetic route includes the acylation of 3-methoxy-Δ^6,7-morphinan, followed by stereospecific epoxidation, reduction of amide and epoxide functions, and demethylation to yield the final product
Chemical Reactions Analysis
Oxilorphan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the morphinan structure.
Substitution: Substitution reactions can introduce different substituents on the morphinan ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: As a synthetic opioid antagonist, oxilorphan has been used in research to understand the structure-activity relationships of morphinan derivatives.
Biology: this compound’s interactions with opioid receptors have been studied to elucidate the mechanisms of opioid receptor modulation.
Industry: There are no significant industrial applications due to the lack of commercial development.
Mechanism of Action
Oxilorphan exerts its effects by binding to opioid receptors in the central nervous system. It acts as an antagonist at μ-opioid receptors, blocking the effects of opioid agonists. Additionally, it acts as a partial agonist at κ-opioid receptors, which can produce hallucinogenic and dissociative effects at higher doses . The molecular targets include the μ-opioid and κ-opioid receptors, and the pathways involved are related to opioid receptor signaling .
Comparison with Similar Compounds
Oxilorphan is similar to other opioid antagonists and partial agonists, such as:
Naloxone: Both act as μ-opioid receptor antagonists, but this compound also has partial agonist activity at κ-opioid receptors.
Naltrexone: Similar to naloxone, naltrexone is a μ-opioid receptor antagonist with longer duration of action.
Butorphanol: Like this compound, butorphanol is a partial agonist at κ-opioid receptors and an antagonist at μ-opioid receptors.
This compound’s uniqueness lies in its combination of μ-opioid receptor antagonism and κ-opioid receptor partial agonism, which results in a distinct pharmacological profile .
Properties
CAS No. |
42281-59-4 |
---|---|
Molecular Formula |
C20H27NO2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(1S,9R,10S)-17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol |
InChI |
InChI=1S/C20H27NO2/c22-16-6-5-15-11-18-20(23)8-2-1-7-19(20,17(15)12-16)9-10-21(18)13-14-3-4-14/h5-6,12,14,18,22-23H,1-4,7-11,13H2/t18-,19+,20-/m1/s1 |
InChI Key |
STBZIDOIKQNFCQ-HSALFYBXSA-N |
Isomeric SMILES |
C1CC[C@]2([C@H]3CC4=C([C@]2(C1)CCN3CC5CC5)C=C(C=C4)O)O |
SMILES |
C1CCC2(C3CC4=C(C2(C1)CCN3CC5CC5)C=C(C=C4)O)O |
Canonical SMILES |
C1CCC2(C3CC4=C(C2(C1)CCN3CC5CC5)C=C(C=C4)O)O |
Appearance |
Solid powder |
42281-59-4 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L-N-cyclopropylmethyl-3,14-dihydroxymorphinan oxilorphan oxilorphan hydrochloride oxilorphan hydrochloride, (+-)-isomer oxilorphan hydrochloride, (9alpha,13alpha,14alpha)-isomer oxilorphan tartrate (2:1), (R-(R*,R*))-isomer oxilorphan tartrate, (R-(R*,R*))-isomer oxilorphan, (+-)-isomer oxilorphan, (14alpha)-(+-)-isomer oxilorphan, (14alpha)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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